N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide
Description
Properties
Molecular Formula |
C16H18BrNO2S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-13(2)18(12-14-8-4-3-5-9-14)21(19,20)16-11-7-6-10-15(16)17/h3-11,13H,12H2,1-2H3 |
InChI Key |
VROQEGMIVJNDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with N-isopropylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonate esters.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase or dihydropteroate synthase, leading to various biological effects. The bromine atom and benzyl group may also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues from Historical Data
The following table summarizes structurally related benzenesulfonamides from archival data ():
| Compound Name | Substituents | Species Count | Notes |
|---|---|---|---|
| p-Bromobenzenesulfonamide | No N-substituent | 7 | Baseline for comparison |
| p-Bromo-N-ethylbenzenesulfonamide | N-Ethyl | 10 | Enhanced lipophilicity |
| p-Bromo-N-isobutylbenzenesulfonamide | N-Isobutyl | 12 | Increased steric bulk |
| 4-Bromo-2'-chlorobenzenesulfonanilide | N-Phenyl, 2'-Cl | 14 | Dual halogenation |
| 4-Bromo-4'-chlorobenzenesulfonanilide | N-Phenyl, 4'-Cl | 17 | Improved stability |
Key Observations :
- N-Alkyl Substitution : Bulkier substituents (e.g., isobutyl vs. ethyl) correlate with higher species counts, suggesting improved synthetic utility or biological activity .
- Halogen Position : Para-bromo substitution (as in p-bromo-N-ethylbenzenesulfonamide) is more common than ortho/meta positions, likely due to synthetic accessibility .
Modern Derivatives with Functional Groups
Recent data () highlight sulfonamides with advanced functionalization:
| Compound (CAS) | Substituents | Molecular Formula | Properties |
|---|---|---|---|
| 3-Bromo-N-isopropylbenzenesulfonamide (871269-08-8) | N-Isopropyl, 3-bromo | C9H12BrNO2S | Blocks; Bromide class |
| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (717892-29-0) | N-Ethyl, 5-bromo, 2-methoxy | C9H12BrNO3S | Sulfonamide drug scaffold |
| 2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide (1448051-44-2) | Complex N-substituent | C16H17BrNO3S2 | Hybrid pharmacophore |
Key Comparisons :
- N-Benzyl vs.
- Ortho-Bromo Effect : The 2-bromo substitution in the target compound could introduce steric hindrance, differentiating it from para-substituted analogs like p-bromo-N-isobutylbenzenesulfonamide .
Biological Activity
N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies, including enzyme inhibition, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18BrNO2S
- Molecular Weight : 383.29 g/mol
- Functional Groups : Sulfonamide, bromo, and isopropyl groups.
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of sulfonamide derivatives, including this compound. The compound has been evaluated for its activity against several enzymes critical in various biological pathways.
- Acetylcholinesterase (AChE) Inhibition :
- α-Glucosidase Inhibition :
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 82.75 |
| α-Glucosidase | 57.38 |
2. Structure-Activity Relationship (SAR)
SAR studies provide insight into how modifications to the compound's structure affect its biological activity. Research indicates that:
- Substituent Effects : The presence of the bromo group at the 2-position and the benzyl group at the nitrogen atom significantly enhances the inhibitory activity against AChE and α-glucosidase.
- Lipophilicity : Increasing lipophilicity through longer alkyl chains on nitrogen was associated with improved enzyme inhibition, indicating that hydrophobic interactions play a crucial role in binding affinity .
Case Study 1: In Silico Studies
In silico docking studies have shown that this compound binds effectively to the active sites of both AChE and α-glucosidase. The docking simulations revealed several key interactions:
- Hydrogen Bonds : The oxygen atom from the ethoxy side chain forms hydrogen bonds with amino acids in the active site.
- π-Alkyl Interactions : The aromatic rings engage in π-alkyl interactions with critical residues, enhancing binding stability .
Case Study 2: Synthesis and Biological Evaluation
A series of related compounds were synthesized to evaluate their biological activities systematically. The synthesized compounds included variations in substituents on the benzene rings and the nitrogen atom. The findings indicated:
Q & A
Basic Question: What are the standard synthetic routes for N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide, and how can its purity be validated?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Sulfonamide Formation : Reacting benzenesulfonyl chloride with N-benzyl-N-isopropylamine under basic conditions (e.g., K₂CO₃ in DMF), followed by bromination at the ortho-position using Br₂/FeBr₃ or NBS .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm and sulfonamide S=O stretching at ~1350 cm⁻¹ in FTIR) .
Advanced Question: How can reaction conditions be optimized to enhance enantiomeric purity in chiral derivatives of this compound?
Answer:
Enantioselective synthesis requires chiral catalysts or resolution techniques:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during sulfonamide formation to induce asymmetry .
- Dynamic Kinetic Resolution : Employ Pd-catalyzed cross-coupling under asymmetric conditions (e.g., with Josiphos ligands) to retain configuration .
- Crystallographic Monitoring : X-ray diffraction (e.g., P2₁2₁2₁ space group) resolves stereochemical ambiguities in intermediates .
Basic Question: What spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- X-Ray Crystallography : Resolves bond angles (e.g., C-S=O ~107°) and confirms bromine placement (C-Br bond length ~1.9 Å) .
- NMR : ¹H NMR distinguishes benzyl (δ 4.3–4.7 ppm) and isopropyl (δ 1.2–1.4 ppm) groups. ¹³C NMR identifies sulfonamide quaternary carbons (δ 140–145 ppm) .
- HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error .
Advanced Question: How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The ortho-bromine acts as both a directing group and a participating substituent:
- Suzuki Coupling : Electron-withdrawing bromine enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) but may sterically hinder transmetallation. Use bulky ligands (XPhos) to mitigate this .
- SNAr Reactions : Bromine’s electronegativity activates the sulfonamide for nucleophilic displacement with amines (e.g., piperidine in DMF at 80°C) .
Data Contradiction: How to resolve discrepancies in reported crystallographic data for sulfonamide derivatives?
Answer:
- Validation Protocols : Cross-check against the Cambridge Structural Database (CSD) for bond lengths/angles. For example, discrepancies in C-S bond lengths (>0.05 Å) may indicate disorder; refine using SHELXL .
- Thermal Ellipsoid Analysis : High ADPs (Atomic Displacement Parameters) for bromine suggest dynamic disorder, requiring low-temperature (100 K) data collection .
Advanced Question: What strategies mitigate decomposition during storage or handling of brominated sulfonamides?
Answer:
- Light Sensitivity : Store in amber vials under N₂ at –20°C to prevent radical bromine loss .
- Hydrolytic Stability : Avoid aqueous buffers (pH >8) to prevent sulfonamide hydrolysis. Use stabilizers like BHT (0.1% w/w) in organic solvents .
Basic Question: How is the bioactivity of this compound assessed in enzyme inhibition studies?
Answer:
- Kinetic Assays : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., hCA II) using 4-nitrophenyl acetate hydrolysis (monitored at 400 nm) .
- Docking Studies : Use AutoDock Vina to predict binding modes; the bromine may occupy hydrophobic pockets (e.g., ΔG ~ –9.5 kcal/mol) .
Advanced Question: Can computational methods predict regioselectivity in further functionalization?
Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) predicts electrophilic aromatic substitution (EAS) sites. LUMO maps show higher electron density at the para-position to sulfonamide, favoring bromination .
- MD Simulations : AMBER force fields model steric effects of the isopropyl group, guiding catalyst selection for cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
